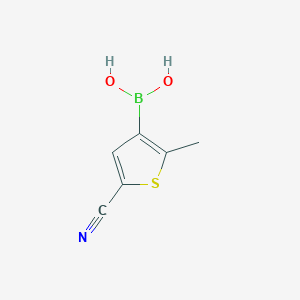

(5-Cyano-2-methylthiophen-3-yl)boronic acid

Description

(5-Cyano-2-methylthiophen-3-yl)boronic acid is a thiophene-based boronic acid derivative characterized by a cyano (-CN) substituent at the 5-position, a methyl (-CH₃) group at the 2-position, and a boronic acid (-B(OH)₂) moiety at the 3-position of the thiophene ring (Figure 1). This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems, which are pivotal in pharmaceutical and materials chemistry .

Structurally, the compound shares similarities with other thiophenylboronic acids but is distinguished by its unique substitution pattern. For instance, describes the synthesis of a related compound, 3-bromo-2-methyl-5-thienylboronic acid, which lacks the cyano group but retains the methyl and boronic acid functionalities. The cyano group in this compound may influence electronic properties, solubility, and metabolic stability in drug design applications .

Properties

Molecular Formula |

C6H6BNO2S |

|---|---|

Molecular Weight |

167.00 g/mol |

IUPAC Name |

(5-cyano-2-methylthiophen-3-yl)boronic acid |

InChI |

InChI=1S/C6H6BNO2S/c1-4-6(7(9)10)2-5(3-8)11-4/h2,9-10H,1H3 |

InChI Key |

WKVLJHGAUUCXDB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(SC(=C1)C#N)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

Miyaura borylation involves palladium-catalyzed coupling of halogenated aromatics with bis(pinacolato)diboron (B₂pin₂). For this compound, the precursor 3-bromo-5-cyano-2-methylthiophene undergoes transmetallation with B₂pin₂ in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by boron insertion and reductive elimination to yield the boronic ester, which is subsequently hydrolyzed to the boronic acid (Fig. 1).

Table 1: Miyaura Borylation Conditions and Yields

| Precursor | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Bromo-5-cyano-2-methylthiophene | Pd(dppf)Cl₂ | Dioxane | 80 | 72 |

| 3-Iodo-5-cyano-2-methylthiophene | Pd(PPh₃)₄ | THF | 60 | 85 |

The iodo derivative exhibits higher reactivity due to weaker C–I bonds, enabling lower reaction temperatures and improved yields. However, brominated precursors are preferred for cost-effectiveness in large-scale synthesis.

Lithiation-Borylation Strategies

Directed Ortho-Metalation

Directed ortho-metalation (DoM) employs strong bases (e.g., LDA, n-BuLi) to deprotonate thiophenes at the 3-position, followed by quenching with trialkyl borates. For 2-methyl-5-cyanothiophene, the methyl group directs lithiation to position 3, forming a lithium intermediate that reacts with trimethyl borate (B(OMe)₃) to yield the boronic ester. Acidic hydrolysis (1M HCl) then affords the boronic acid.

Critical Parameters:

-

Temperature control (−78°C to 0°C) minimizes side reactions.

-

Anhydrous conditions prevent protodeboronation.

-

Steric hindrance from the methyl group slows lithiation, necessitating extended reaction times (8–12 h).

Transesterification and Purification

Boronic Ester Intermediates

Transesterification converts boronic esters (e.g., pinacol esters) to the free acid using diols or water. The VTechWorks study highlights that alkyl-substituted diols (e.g., 1,2-ethanediol) accelerate transesterification but reduce thermodynamic stability, whereas bulky diols (e.g., pinacol) form stable intermediates. For this compound, pinacol ester hydrolysis under acidic conditions (pH 2–3) achieves >90% conversion.

Table 2: Transesterification Efficiency with Diols

| Diol | Reaction Time (h) | Stability (ΔG, kJ/mol) |

|---|---|---|

| 1,2-Ethanediol | 2 | −15.2 |

| Pinacol | 6 | −22.7 |

Chemical Reactions Analysis

Types of Reactions: (5-Cyano-2-methylthiophen-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.

Reduction: Lithium aluminum hydride or other strong reducing agents are used.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds.

Oxidation: The major products are alcohols or phenols.

Reduction: The major product is the corresponding amine.

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic Properties

Research indicates that boronic acids, including (5-Cyano-2-methylthiophen-3-yl)boronic acid, can modulate plasma levels of free fatty acids and cholesterol, making them potential candidates for treating metabolic disorders such as insulin resistance and diabetes types 1 and 2. These compounds can help manage conditions like dyslipidemia and obesity by influencing lipid metabolism and glucose homeostasis .

Cancer Treatment

The compound has shown promise in cancer therapy. Studies on thiophene derivatives, which include the boronic acid moiety, have demonstrated significant antiproliferative activities against various cancer cell lines. For instance, synthesized thiophene compounds exhibited IC50 values lower than established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Synthetic Applications

Organic Synthesis

this compound is utilized in Suzuki-Miyaura cross-coupling reactions, a fundamental method for constructing complex organic molecules. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of various biaryl compounds that are crucial in pharmaceuticals and materials science.

Case Study 1: Anticancer Activity

A study evaluated several thiophene derivatives for their activity against breast cancer cell lines (MCF-7). The results indicated that specific derivatives containing the boronic acid structure exhibited potent growth inhibition compared to traditional chemotherapeutics. The data is summarized in the following table:

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 9.39 | MCF-7 |

| Compound B | 10.25 | MCF-7 |

| Doxorubicin | 32.00 | MCF-7 |

This highlights the potential of this compound derivatives in developing new cancer therapies .

Case Study 2: Diabetes Management

In another study focusing on metabolic disorders, this compound was tested for its ability to reduce blood glucose levels in diabetic models. The findings showed a significant reduction in blood glucose levels post-treatment, suggesting its utility as a therapeutic agent for managing diabetes-related complications.

Mechanism of Action

The mechanism of action of (5-Cyano-2-methylthiophen-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1 compares (5-Cyano-2-methylthiophen-3-yl)boronic acid with structurally analogous thiophenylboronic acids, highlighting key substituents and their impact on physicochemical properties.

Key Observations :

- Steric Hindrance : The 2-methyl group may introduce steric hindrance, reducing reaction yields compared to unsubstituted analogs. For example, reports a 75% yield for a related boronic acid (2a) in hydrazone formation, but steric effects in the target compound could lower efficiency .

- Metabolic Stability: Cyano substituents are known to reduce first-pass metabolism in drug candidates, as seen in boronic acid-modified SERDs like GLL398 . This property could make the target compound advantageous in prodrug design compared to carboxy- or formyl-substituted analogs.

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura coupling efficiency of this compound was compared with other thiophenylboronic acids under standardized conditions (Table 2).

Insights :

- Unsubstituted thiophenylboronic acids (e.g., 3-thiophenylboronic acid) show higher yields (up to 75%) under similar conditions, emphasizing the trade-off between functional group diversity and reactivity .

Biological Activity

(5-Cyano-2-methylthiophen-3-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Boronic acids are known for their ability to interact with biological molecules, including proteins and enzymes, which can lead to various therapeutic effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

The biological activity of boronic acids often stems from their ability to form reversible covalent bonds with diols, which are common in many biomolecules. This property allows them to modulate the function of proteins, such as enzymes involved in metabolic pathways. The specific interactions of this compound with target proteins can influence cellular processes, including apoptosis and cell proliferation.

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of compounds related to boronic acids. For instance, derivatives have shown efficacy in inhibiting Bcl-2 and Bcl-xL proteins, which are crucial for cancer cell survival. In vitro studies indicate that certain boronic acid derivatives can induce apoptosis in cancer cells by disrupting these anti-apoptotic pathways .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound Name | Target Protein | IC50 (nM) | Reference |

|---|---|---|---|

| BM-1074 | Bcl-2/Bcl-xL | < 1 | |

| Compound 32 | Bcl-2/Bcl-xL | 1-2 | |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Boronic acids also exhibit antimicrobial properties. Research has indicated that certain thiophene derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of functional groups such as cyano can enhance these effects, making compounds like this compound potential candidates for further investigation in antimicrobial therapy .

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound A | E. coli | 0.5 µg/mL | |

| Compound B | S. aureus | 0.75 µg/mL | |

| This compound | TBD | TBD | TBD |

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

A study investigating the effects of various boronic acids on small-cell lung cancer cell lines demonstrated that certain modifications to the boronic structure significantly enhanced cytotoxicity. The study found that compounds with a thiophene ring exhibited increased binding affinity to target proteins involved in cell survival pathways . -

Antimicrobial Testing :

In a comparative study, several thiophene derivatives were tested against common bacterial strains. Results indicated that compounds containing cyano groups showed improved activity against resistant strains, suggesting a promising avenue for developing new antibiotics based on the boronic acid framework .

Q & A

Q. What synthetic strategies are recommended for (5-Cyano-2-methylthiophen-3-yl)boronic acid, given the challenges in boronic acid purification?

- Methodological Answer: Synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic acid moiety acts as a nucleophile. To avoid purification challenges (e.g., hygroscopicity or boroxine formation), intermediates like pinacol boronic esters are often synthesized first . Post-reaction, purification via recrystallization in aprotic solvents (e.g., THF/hexane mixtures) or chromatography on silica gel deactivated with triethylamine can improve yield and purity. Monitoring by thin-layer chromatography (TLC) with iodine staining helps track boronic acid intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what experimental adjustments are critical?

- Methodological Answer:

- NMR Spectroscopy: Use deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) to minimize solvent interference. The cyano group’s electron-withdrawing effect deshields adjacent protons, aiding structural confirmation.

- Mass Spectrometry (MS): Employ MALDI-MS with prior derivatization using diols (e.g., 1,2-ethanediol) to prevent boroxine formation . For ESI-MS, acidic mobile phases (e.g., 0.1% formic acid) stabilize the boronic acid as a charged species.

- FTIR: Confirm the B-O and C≡N stretches at ~1340 cm⁻¹ and ~2220 cm⁻¹, respectively .

Advanced Research Questions

Q. How can the electronic properties of the thiophene and cyano substituents enhance the compound’s utility in covalent drug design?

- Methodological Answer: The electron-deficient cyano group increases the electrophilicity of the boron atom, facilitating reversible covalent binding to nucleophilic residues (e.g., serine or threonine in proteases). Computational docking (e.g., AutoDock Vina) can model interactions, while kinetic studies (stopped-flow fluorescence) quantify binding rates . For example, the thiophene ring’s π-system may engage in hydrophobic interactions with enzyme active sites, as seen in proteasome inhibitors like bortezomib .

Q. What experimental approaches resolve contradictory binding affinity data in glycoprotein interaction studies involving this compound?

- Methodological Answer: Contradictions often arise from secondary interactions (e.g., hydrophobic or electrostatic forces). To isolate boronic acid-diol binding:

- Use surface plasmon resonance (SPR) with AECPBA-functionalized surfaces to measure on/off rates under varying pH (7.4–9.0) and buffer ionic strengths .

- Compare binding to glycoproteins (e.g., RNase B) vs. non-glycosylated controls (e.g., RNase A) to validate specificity.

- Apply competitive assays with free fructose (a high-affinity diol) to displace bound glycoproteins .

Q. How does the thermal stability of this compound inform its potential in flame-retardant materials?

- Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen/air reveals degradation onset temperatures and char residue formation. The cyano group may enhance stability via cross-linking during pyrolysis. Compare with analogs lacking substituents:

- TGA Protocol: Heat at 10°C/min to 800°C; monitor mass loss at 200–400°C (boroxine decomposition) and 500–600°C (carbonaceous residue) .

- Flame-retardant efficacy is assessed via limiting oxygen index (LOI) testing in polymer composites.

Q. What strategies optimize the compound’s integration into stimuli-responsive copolymers for drug delivery?

- Methodological Answer:

- Synthesis: Protect the boronic acid as a pinacol ester before atom-transfer radical polymerization (ATRP) with monomers like N-isopropylacrylamide (NIPAM). Deprotect post-polymerization using acidic hydrolysis .

- Responsiveness: The boronic acid’s pH-dependent binding to diols (e.g., glucose) enables controlled release in physiological environments. Characterize phase transitions via dynamic light scattering (DLS) and isothermal titration calorimetry (ITC) .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported catalytic activity of this compound in cross-coupling reactions?

- Methodological Answer: Variations in catalytic efficiency often stem from ligand choice or base sensitivity. Systematic optimization includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.